Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- is an organic compound with the molecular formula C15H17NO2S. It is known for its unique structure, which includes a benzenamine core substituted with two methoxy groups at positions 2 and 6, and a phenylthio-methyl group at position 4. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- typically involves the reaction of 2,6-dimethoxyaniline with a phenylthio-methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio-methyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, its phenylthio-methyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2,4-dimethoxy-: Similar structure but with methoxy groups at positions 2 and 4.
Benzenamine, 2,6-dimethoxy-4-methyl-: Similar structure but with a methyl group instead of a phenylthio-methyl group.
Uniqueness
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- is unique due to the presence of the phenylthio-methyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other similar compounds .
Properties
CAS No. |
77422-78-7 |
---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C15H17NO2S/c1-17-13-8-11(9-14(18-2)15(13)16)10-19-12-6-4-3-5-7-12/h3-9H,10,16H2,1-2H3 |
InChI Key |
DYWZPXCKBHSLBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1N)OC)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.